molecular formula C8H12N2OS B2645834 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide CAS No. 343271-67-0

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide

Cat. No. B2645834
CAS RN: 343271-67-0
M. Wt: 184.26
InChI Key: LFWPAVXALKTUSK-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 .


Molecular Structure Analysis

The InChI code for 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is 1S/C8H12N2OS/c1-3-5-4(2)6(7(9)11)8(10)12-5/h3,10H2,1-2H3,(H2,9,11) . This code provides a specific representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is a powder that is stored at room temperature .

Scientific Research Applications

Radiosensitization and Bioreductive Cytotoxicity

Research by Threadgill et al. (1991) explored nitrothiophene carboxamides as radiosensitizers and bioreductively activated cytotoxins. This study highlighted the potential of these compounds, including variants of 2-aminothiophene carboxamides, in enhancing the effects of radiotherapy on hypoxic mammalian cells. Although not directly studying 2-amino-5-ethyl-4-methylthiophene-3-carboxamide, this research provides insight into the broader applications of similar compounds in oncology (Threadgill et al., 1991).

Antimicrobial Activity

A study by Prasad et al. (2017) on the synthesis of novel 2-aminothiophene derivatives, including close relatives of 2-amino-5-ethyl-4-methylthiophene-3-carboxamide, revealed their significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Prasad et al., 2017).

Molluscicidal Properties

El-bayouki and Basyouni (1988) investigated thiazolo[5,4-d]pyrimidines derived from aminothiophenes for their effectiveness against snails, which are intermediate hosts for schistosomiasis. This research points to the potential use of aminothiophene derivatives in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Anticonvulsant Activity

Kunda et al. (2013) synthesized Schiff bases of 2-aminothiophenes to evaluate their anticonvulsant activity. Although the specific compound 2-amino-5-ethyl-4-methylthiophene-3-carboxamide was not the focus, this research underscores the potential of aminothiophene derivatives in developing anticonvulsant drugs (Kunda et al., 2013).

Electrochromic Performance Enhancement

Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives, suggesting the enhancement of electrochromic properties by incorporating aminothiophene structures. This indicates potential applications in electrochromic devices and optical displays (Hu et al., 2014).

Dyeing Polyester Fibers

Iyun et al. (2015) developed novel heterocyclic disperse dyes with thiophene moiety, suitable for dyeing polyester fibers. This research demonstrates the utility of aminothiophene derivatives in textile dyeing, producing a range of colors with good fastness properties (Iyun et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-5-ethyl-4-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-5-4(2)6(7(9)11)8(10)12-5/h3,10H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWPAVXALKTUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide

CAS RN

343271-67-0
Record name 2-amino-5-ethyl-4-methylthiophene-3-carboxamide
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